4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)azepane hydrochloride
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)azepane hydrochloride is a boronic ester derivative that has gained attention in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)azepane hydrochloride typically involves the reaction of azepane with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the boronic ester linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)azepane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of catalysts like palladium in the presence of bases.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)azepane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its role in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials and polymers due to its stability and reactivity
Mechanism of Action
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)azepane hydrochloride exerts its effects involves the formation of boron-oxygen or boron-nitrogen bonds. These interactions are crucial in catalysis and molecular recognition processes. The compound targets specific molecular pathways, facilitating reactions that are otherwise challenging to achieve .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)azepane hydrochloride stands out due to its azepane ring structure, which imparts unique steric and electronic properties. This makes it particularly effective in specific synthetic applications and enhances its utility in medicinal chemistry .
Properties
Molecular Formula |
C12H25BClNO2 |
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Molecular Weight |
261.60 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane;hydrochloride |
InChI |
InChI=1S/C12H24BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)10-6-5-8-14-9-7-10;/h10,14H,5-9H2,1-4H3;1H |
InChI Key |
CWODFIAUWFVKAT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCNCC2.Cl |
Origin of Product |
United States |
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